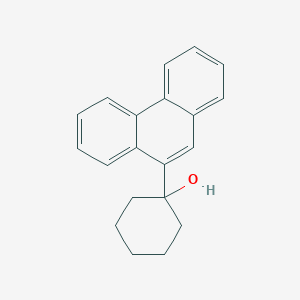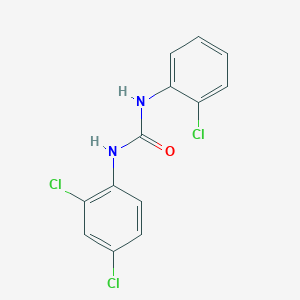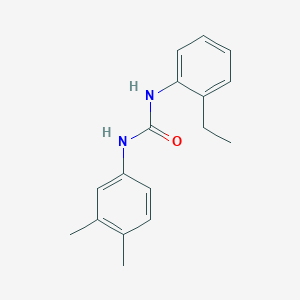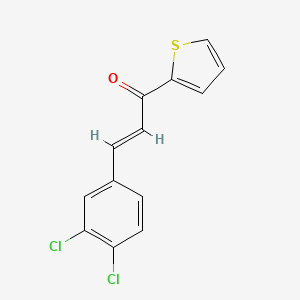![molecular formula C14H19N B11953806 2-[1-(2-Butenyl)-3-pentenyl]pyridine CAS No. 2057-42-3](/img/structure/B11953806.png)
2-[1-(2-Butenyl)-3-pentenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-Butenyl)-3-pentenyl]pyridine is an organic compound belonging to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Butenyl)-3-pentenyl]pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with appropriate alkenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, followed by the addition of the alkenyl halides to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: 2-[1-(2-Butenyl)-3-pentenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the alkenyl groups to alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alkyl-substituted pyridines.
Substitution: Halogenated pyridines.
Aplicaciones Científicas De Investigación
2-[1-(2-Butenyl)-3-pentenyl]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism of action of 2-[1-(2-Butenyl)-3-pentenyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The alkenyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring’s nitrogen atom can act as a coordination site for metal ions, further modulating its activity.
Comparación Con Compuestos Similares
- 3-(2-Methyl-1-butenyl)pyridine
- 2-(1-Butenyl)pyridine
- 3-(3-Pentenyl)pyridine
Comparison: 2-[1-(2-Butenyl)-3-pentenyl]pyridine stands out due to its dual alkenyl substituents, which provide unique reactivity and binding properties compared to its analogs. The presence of two alkenyl groups allows for more versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
2057-42-3 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
2-nona-2,7-dien-5-ylpyridine |
InChI |
InChI=1S/C14H19N/c1-3-5-9-13(10-6-4-2)14-11-7-8-12-15-14/h3-8,11-13H,9-10H2,1-2H3 |
Clave InChI |
XFZKOJSWZJWDEK-UHFFFAOYSA-N |
SMILES isomérico |
C/C=C/CC(C1=CC=CC=N1)C/C=C/C |
SMILES canónico |
CC=CCC(CC=CC)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953732.png)

![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953745.png)




![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)





![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
